molecular formula C9H10BrF B6203423 4-(1-bromoethyl)-2-fluoro-1-methylbenzene CAS No. 1515274-86-8

4-(1-bromoethyl)-2-fluoro-1-methylbenzene

Cat. No.: B6203423
CAS No.: 1515274-86-8
M. Wt: 217.1
InChI Key:
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Description

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group at the fourth position, a fluoro group at the second position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-fluoro-1-methylbenzene: : The synthesis of 4-(1-bromoethyl)-2-fluoro-1-methylbenzene can begin with the bromination of 2-fluoro-1-methylbenzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution.

  • Alkylation: : Another method involves the alkylation of 2-fluoro-1-methylbenzene with ethyl bromide (C2H5Br) in the presence of a strong base like potassium tert-butoxide (KOtBu). This reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group is introduced at the para position relative to the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids. For example, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), the ethyl group can be converted to a carboxyl group.

  • Reduction: : Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-(1-Hydroxyethyl)-2-fluoro-1-methylbenzene.

    Oxidation: 4-(1-Carboxyethyl)-2-fluoro-1-methylbenzene.

    Reduction: 4-Ethyl-2-fluoro-1-methylbenzene.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(1-bromoethyl)-2-fluoro-1-methylbenzene is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing pharmaceuticals, agrochemicals, and materials.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a precursor for bioactive molecules that could act as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, this compound can be used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique substituents provide specific properties to the final products, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 4-(1-bromoethyl)-2-fluoro-1-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Bromoethyl)-1-methylbenzene: Lacks the fluoro substituent, which can significantly alter its reactivity and applications.

    4-(1-Bromoethyl)-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    4-(1-Bromoethyl)-2-methyl-1-fluorobenzene:

Uniqueness

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a fluoro and a bromoethyl group on the benzene ring. This combination of substituents provides distinct electronic and steric effects, influencing its reactivity and making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1515274-86-8

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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